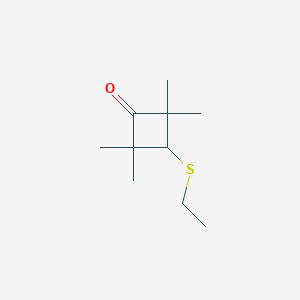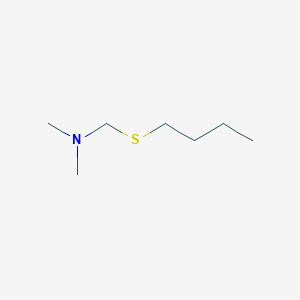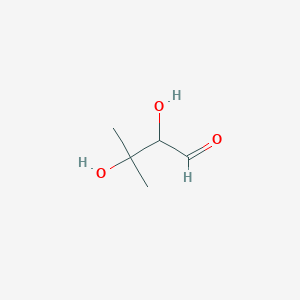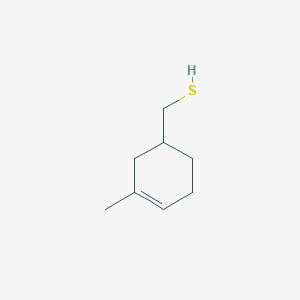![molecular formula C15H20Sn B14545063 Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane CAS No. 61760-09-6](/img/structure/B14545063.png)
Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a (6-methylnaphthalen-2-yl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane typically involves the reaction of trimethyltin chloride with a suitable naphthylmethyl derivative. One common method is the reaction of trimethyltin chloride with (6-methylnaphthalen-2-yl)methyl lithium or Grignard reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin derivatives.
Substitution: The methyl groups or the naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane involves its ability to form stable carbon-tin bonds. The compound can interact with various molecular targets, including enzymes and receptors, through coordination or covalent bonding. The specific pathways involved depend on the nature of the target molecule and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: An organotin compound with similar reactivity but different substituents.
Trimethyl[(naphthalen-2-yl)methyl]stannane: A closely related compound with a naphthylmethyl group instead of a (6-methylnaphthalen-2-yl)methyl group.
Terbinafine Related Compound D: Another organotin compound with structural similarities.
Uniqueness
Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane is unique due to the presence of the (6-methylnaphthalen-2-yl)methyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other organotin compounds.
Properties
CAS No. |
61760-09-6 |
|---|---|
Molecular Formula |
C15H20Sn |
Molecular Weight |
319.03 g/mol |
IUPAC Name |
trimethyl-[(6-methylnaphthalen-2-yl)methyl]stannane |
InChI |
InChI=1S/C12H11.3CH3.Sn/c1-9-3-5-12-8-10(2)4-6-11(12)7-9;;;;/h3-8H,1H2,2H3;3*1H3; |
InChI Key |
UFRWURZNSIKPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


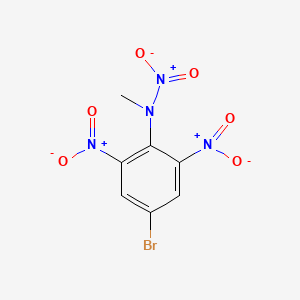
![2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14544999.png)
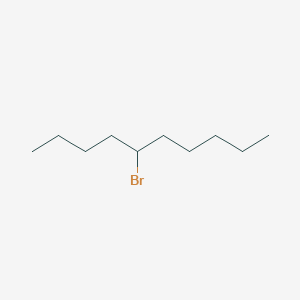
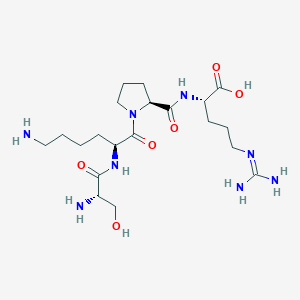
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,5,6-trimethyl-](/img/structure/B14545021.png)
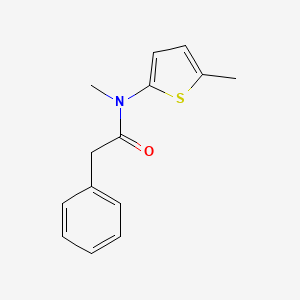
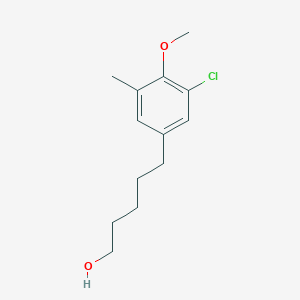
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)
